2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
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Properties
IUPAC Name |
2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S2/c1-8-5-3-4-6-10(8)12-17-19-14(21-12)22-7-11(20)15-13-18-16-9(2)23-13/h3-6H,7H2,1-2H3,(H,15,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTAGTKIWSGFNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=NN=C(S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with enzymes such as acetylcholinesterase. The role of these targets is crucial in various biochemical processes, including neurotransmission.
Biological Activity
The compound 2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a hybrid molecule featuring both oxadiazole and thiadiazole moieties. These heterocyclic structures are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is . The structure includes:
- Oxadiazole ring : Contributes to the compound's biological properties.
- Thiadiazole ring : Known for its broad spectrum of biological activities.
Antimicrobial Activity
Research has indicated that compounds containing thiadiazole and oxadiazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of 1,3,4-thiadiazole showed potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the thiadiazole ring enhanced antibacterial potency .
| Compound | Activity | Reference |
|---|---|---|
| 1,3,4-Thiadiazole derivatives | Broad-spectrum antibacterial | |
| Oxadiazole derivatives | Antifungal activity |
Anticancer Activity
The anticancer potential of this compound is noteworthy. Recent studies have shown that similar compounds with thiadiazole and oxadiazole scaffolds exhibit cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (breast cancer) : Exhibited significant anti-proliferative effects with IC50 values indicating effective inhibition of cell growth.
- HCT-116 (colon cancer) : Demonstrated similar anti-proliferative effects .
Molecular docking studies suggest that these compounds may inhibit specific pathways involved in cancer cell proliferation by interacting with key proteins such as CDK9 and STAT3 .
Anti-inflammatory Activity
Compounds incorporating the thiadiazole ring have also been evaluated for their anti-inflammatory properties. They have shown potential in reducing inflammation in various models, indicating their therapeutic potential in treating inflammatory diseases .
Case Study 1: Antibacterial Assessment
A study evaluated a series of thiadiazole derivatives for their antibacterial activity against E. coli and Pseudomonas aeruginosa. The results indicated that certain modifications to the thiadiazole structure significantly enhanced antibacterial efficacy compared to standard antibiotics .
Case Study 2: Anticancer Evaluation
Another investigation focused on the anticancer effects of thiadiazole derivatives on prostate cancer cell lines. The study found that specific substitutions at the C-5 position of the thiadiazole ring were crucial for enhancing cytotoxicity against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
